molecular formula C25H25ClN2O B452921 2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide

2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide

Cat. No.: B452921
M. Wt: 404.9g/mol
InChI Key: JKPDIPRXLZYMDG-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) . This method yields a tricyclic indole intermediate, which can be further modified through a series of reactions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which integrates multiple steps into a single process. This method allows for in-line separation and avoids intermediate purification, resulting in higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act on caspase-3, a key enzyme involved in apoptosis (programmed cell death) . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide is unique due to its combination of a quinoline core with a chlorophenyl group and a cyclohexenyl ethyl group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H25ClN2O/c1-17-23(25(29)27-15-14-18-8-3-2-4-9-18)21-12-5-6-13-22(21)28-24(17)19-10-7-11-20(26)16-19/h5-8,10-13,16H,2-4,9,14-15H2,1H3,(H,27,29)

InChI Key

JKPDIPRXLZYMDG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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